![molecular formula C11H9ClN2O B3371564 4-[(5-Chloropyridin-2-yl)oxy]aniline CAS No. 73474-62-1](/img/structure/B3371564.png)
4-[(5-Chloropyridin-2-yl)oxy]aniline
Übersicht
Beschreibung
“4-[(5-Chloropyridin-2-yl)oxy]aniline” is a chemical compound with the CAS Number: 73474-62-1 . It has a molecular weight of 220.66 . The IUPAC name for this compound is 4-[(5-chloro-2-pyridinyl)oxy]phenylamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9ClN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H,13H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Discovery and Optimization of Novel Agonists
4-[(5-Chloropyridin-2-yl)oxy]aniline derivatives have been explored for their potential in drug discovery, particularly as novel agonists. In one study, the compound was utilized as a basis for developing new GPR119 agonists. This involved replacing the aniline ring with a tetrahydroquinoline ring to constrain the rotation of the aniline C-N bond, resulting in compounds with increased efficacy on human and cyno GPR119 receptors. This approach led to the discovery of compounds with higher free fractions in plasma and improved pharmacokinetic properties, indicating its significant potential in pharmacological applications (Wang et al., 2014).
Synthesis of Microbial Screening Compounds
Another research avenue involves the synthesis of derivatives of this compound for microbial screening. A study reported the efficient synthesis of novel derivatives through the reaction of disubstituted cyclohexanedione and substituted aniline in ethanol and piperidine. These compounds were characterized by various spectroscopic methods and screened against antibacterial and antifungal agents, showing notable activity against tested microbes. This highlights the compound's utility in developing new antimicrobial agents (Goswami et al., 2022).
Development of Conductive Polymers
This compound has also been implicated in the synthesis and study of conductive polymers. Research comparing polyaniline and polypyrrole preparation methods indicates its potential role in producing conductive materials. Such studies contribute to the understanding of conductive polymer properties and their applications in various technological fields (Blinova et al., 2007).
Antitumor Activity of Novel Compounds
Research into novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds like this compound, has explored their antitumor activity. Such compounds have undergone in vitro anti-cancer activity assessment, revealing promising potency against a range of cell lines. This area of research demonstrates the compound's relevance in the development of new cancer therapies (Maftei et al., 2016).
Corrosion Inhibition Studies
The compound's derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. Through potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis methods, a derivative was identified as a mixed-type inhibitor, showcasing high inhibition efficiency. This suggests potential applications in protecting metals from corrosion, a significant concern in industrial processes (Xu et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(5-chloropyridin-2-yl)oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVYTFQMWSDIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



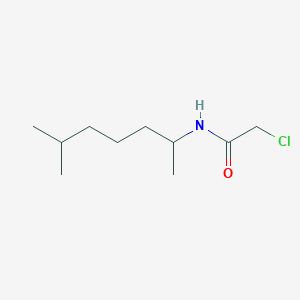



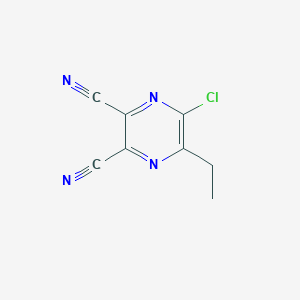

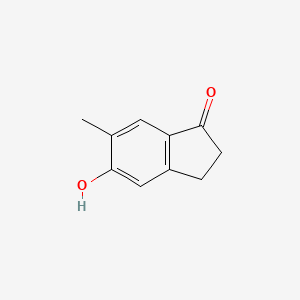
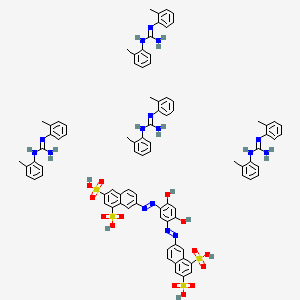
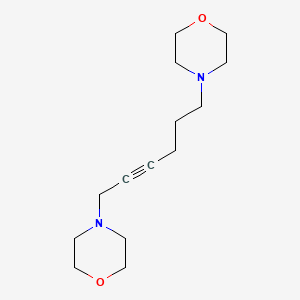
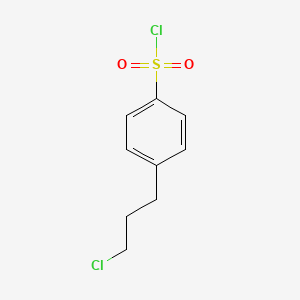
![2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B3371556.png)
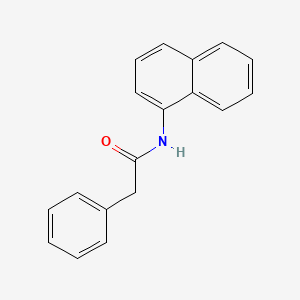

![Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B3371592.png)